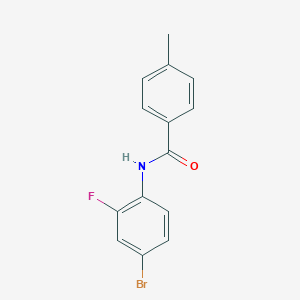
N-(4-bromo-2-fluorophenyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-fluorophenyl)-4-methylbenzamide, also known as BFBM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BFBM is a member of the benzamide class of compounds and has been extensively studied for its unique properties and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2-fluorophenyl)-4-methylbenzamide is not fully understood, but several studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. N-(4-bromo-2-fluorophenyl)-4-methylbenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(4-bromo-2-fluorophenyl)-4-methylbenzamide has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. N-(4-bromo-2-fluorophenyl)-4-methylbenzamide has also been shown to have antimicrobial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-bromo-2-fluorophenyl)-4-methylbenzamide is its potential as a therapeutic agent for the treatment of cancer. However, there are also several limitations associated with its use in lab experiments, including its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research on N-(4-bromo-2-fluorophenyl)-4-methylbenzamide, including the development of more efficient synthesis methods, the identification of its precise mechanism of action, and the exploration of its potential as a therapeutic agent for the treatment of other diseases beyond cancer. Additionally, further studies are needed to investigate the safety and toxicity of N-(4-bromo-2-fluorophenyl)-4-methylbenzamide, particularly at higher concentrations.
Métodos De Síntesis
N-(4-bromo-2-fluorophenyl)-4-methylbenzamide can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-bromo-2-fluoroaniline with 4-methylbenzoyl chloride in the presence of a palladium catalyst. Other methods of synthesis include the Buchwald-Hartwig coupling reaction and the Ullmann reaction.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-fluorophenyl)-4-methylbenzamide has been widely studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N-(4-bromo-2-fluorophenyl)-4-methylbenzamide has been studied for its potential as an anticancer agent, with several studies reporting its ability to inhibit the growth of cancer cells.
Propiedades
Fórmula molecular |
C14H11BrFNO |
|---|---|
Peso molecular |
308.14 g/mol |
Nombre IUPAC |
N-(4-bromo-2-fluorophenyl)-4-methylbenzamide |
InChI |
InChI=1S/C14H11BrFNO/c1-9-2-4-10(5-3-9)14(18)17-13-7-6-11(15)8-12(13)16/h2-8H,1H3,(H,17,18) |
Clave InChI |
DTKQZLNDRJUNKH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)F |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



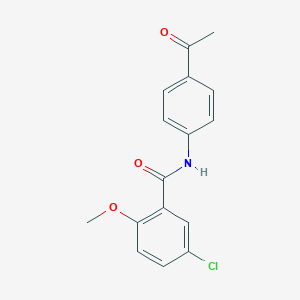

![Ethyl 3-[(2-benzoylbenzoyl)amino]benzoate](/img/structure/B291544.png)
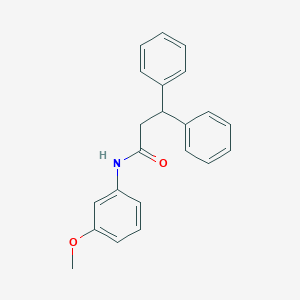
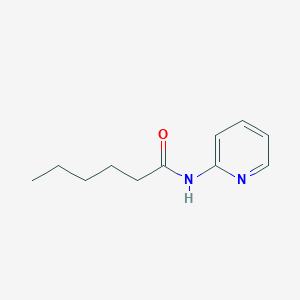


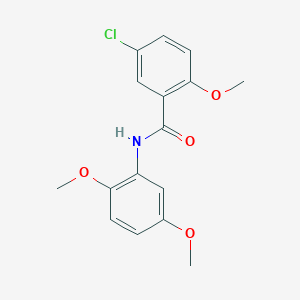
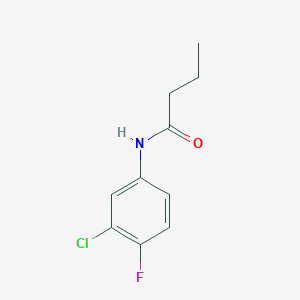
![Dimethyl 5-[(phenoxyacetyl)amino]isophthalate](/img/structure/B291554.png)



